molecular formula C14H20BNO5 B8237664 (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid

Cat. No.: B8237664
M. Wt: 293.13 g/mol
InChI Key: BCJCIGNGVASRQS-UHFFFAOYSA-N
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Description

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid moiety attached to a phenyl ring, which is further connected to an azetidine ring protected by a tert-butoxycarbonyl group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then protected with a tert-butoxycarbonyl group. The protected azetidine is subsequently coupled with a phenylboronic acid derivative through an ether linkage. The reaction conditions often involve the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Phenol Derivatives: Formed through oxidation reactions.

    Aryl-Substituted Products: Formed through Suzuki-Miyaura coupling reactions.

    Free Amines: Formed through deprotection of the tert-butoxycarbonyl group.

Scientific Research Applications

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and inhibitors. The tert-butoxycarbonyl group serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid stands out due to its combination of a boronic acid moiety, an azetidine ring, and a tert-butoxycarbonyl protecting group. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Biological Activity

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid, also known by its CAS number 1259323-78-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by various studies and data.

The molecular formula of this compound is C₁₅H₁₉NO₅, with a molecular weight of 293.3 g/mol. Its structure features a boronic acid functional group, which is known for its reactivity and utility in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₅H₁₉NO₅
Molecular Weight293.3 g/mol
CAS Number1259323-78-8
MDL NumberMFCD18089675

Antioxidant Activity

Research indicates that boronic acids exhibit significant antioxidant properties. A study evaluating related boronic compounds demonstrated their effectiveness in scavenging free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was quantified using assays such as DPPH and ABTS, with IC50 values reported at low concentrations, indicating strong activity .

Antibacterial Properties

The compound has shown promising antibacterial activity against various strains of bacteria. In vitro studies revealed that it effectively inhibited the growth of Escherichia coli at concentrations as low as 6.50 mg/mL. This suggests potential applications in treating bacterial infections .

Anticancer Activity

In cancer research, the compound demonstrated significant cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer cell line), with an IC50 value of 18.76 ± 0.62 µg/mL. This indicates that it may be a viable candidate for further development as an anticancer agent .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition:

  • Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate inhibition)
  • Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high inhibition)
  • Antiurease : IC50 = 1.10 ± 0.06 µg/mL (high inhibition)
  • Antityrosinase : IC50 = 11.52 ± 0.46 µg/mL (moderate inhibition)

These results suggest that the compound could be useful in developing treatments for conditions where these enzymes play a critical role .

Study on Cream Formulation

A notable case study involved the incorporation of a related boronic acid into a cream formulation aimed at dermatological applications. The study assessed its antioxidant and antibacterial properties while ensuring safety through dermatological testing. The results indicated that the cream was effective without significant adverse effects on skin health .

Properties

IUPAC Name

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5/c1-14(2,3)21-13(17)16-8-12(9-16)20-11-6-4-10(5-7-11)15(18)19/h4-7,12,18-19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJCIGNGVASRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2CN(C2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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